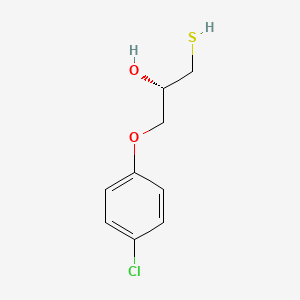

(S)-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol

説明

特性

IUPAC Name |

(2S)-1-(4-chlorophenoxy)-3-sulfanylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c10-7-1-3-9(4-2-7)12-5-8(11)6-13/h1-4,8,11,13H,5-6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWIWCIUPSDEMI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CS)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC[C@@H](CS)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857064 | |

| Record name | (2S)-1-(4-Chlorophenoxy)-3-sulfanylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108615-59-4 | |

| Record name | (2S)-1-(4-Chlorophenoxy)-3-sulfanylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Deprotonation of 4-Chlorophenol : A base (e.g., NaOH) deprotonates 4-chlorophenol, generating a phenoxide ion with enhanced nucleophilicity.

-

Epoxide Ring-Opening : The phenoxide ion attacks the less sterically hindered carbon of (S)-epichlorohydrin, leading to ring opening and the formation of (S)-1-(4-Chlorophenoxy)-3-chloropropan-2-ol. The stereochemistry at the chiral center is retained due to the SN2 mechanism.

Optimization Parameters

-

Solvent Selection : Ethanol or water-ethanol mixtures are preferred for their ability to dissolve both ionic and organic species.

-

Temperature : Reactions are conducted at 50–70°C to balance reaction rate and side-product formation.

-

Base Stoichiometry : A 1:1 molar ratio of 4-chlorophenol to NaOH ensures complete phenoxide formation without excessive base degradation.

Thiolation of the Chloro Intermediate: Nucleophilic Substitution

The second step involves replacing the chloride group in (S)-1-(4-Chlorophenoxy)-3-chloropropan-2-ol with a thiol (-SH) group. This is achieved through nucleophilic substitution using sodium hydrosulfide (NaHS).

Reaction Conditions

-

Reagent : NaHS serves as the thiolating agent, providing the HS⁻ nucleophile.

-

Catalyst : Tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst to enhance the solubility of NaHS in organic solvents.

-

Solvent : Ethanol is ideal due to its polarity and compatibility with both reactants.

-

Temperature and Time : Heating to 70°C for 4 hours ensures complete conversion while minimizing disulfide byproducts.

Mechanistic Insights

The substitution follows an SN2 pathway, where HS⁻ attacks the electrophilic carbon bonded to chlorine, resulting in inversion of configuration. However, the chiral center’s stereochemistry remains unaffected due to its spatial separation from the reaction site.

Purification and Characterization

Distillation and Crystallization

Analytical Validation

-

NMR Spectroscopy :

-

Chiral HPLC : Enantiomeric excess (>98%) is confirmed using cellulose-based columns.

Comparative Analysis of Synthetic Routes

| Parameter | Epoxide Ring-Opening | Thiolation |

|---|---|---|

| Reagents | (S)-Epichlorohydrin, 4-chlorophenol, NaOH | NaHS, TBAB |

| Solvent | Ethanol/water | Ethanol |

| Temperature | 50–70°C | 70°C |

| Time | 2–4 hours | 4 hours |

| Yield | 85–90% | 75–80% |

Challenges and Mitigation Strategies

Thiol Oxidation

The thiol group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) and chelating agents (e.g., EDTA) to sequester metal ions.

Stereochemical Integrity

-

Enantiomeric Purity : Use of chiral HPLC ensures detection of even 2% (R)-isomer contamination.

-

Reaction Monitoring : Real-time UV-Vis spectroscopy (λ = 260–280 nm) tracks thiol degradation.

Industrial Scalability

化学反応の分析

Types of Reactions

(S)-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to modify the chlorophenoxy group.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Modified chlorophenoxy derivatives.

Substitution: Various substituted phenoxy derivatives.

科学的研究の応用

(S)-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of (S)-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiol group allows it to form covalent bonds with target proteins, leading to changes in their function. The chlorophenoxy group contributes to the compound’s binding affinity and specificity.

類似化合物との比較

Key Observations:

Functional Group Diversity: The target compound’s thiol group distinguishes it from Triadimefon (triazole) and Flufenprox (fluorinated ether), which are optimized for pesticidal activity. The -SH group may enhance metal-binding capacity or serve as a reactive site in synthesis . Chirality: Unlike Triadimefon and Flufenprox (non-chiral or racemic), the (S)-enantiomer of the target compound could exhibit stereospecific interactions in biological systems .

Biological Activity: Triadimefon and Flufenprox are bioactive pesticides, leveraging their heterocyclic and fluorinated groups for target specificity . The target compound’s lack of pesticidal annotations suggests its primary role as a synthetic precursor or ligand in catalysis.

Structural Complexity :

- Flufenprox and Sintofen incorporate polyaromatic or heterocyclic systems , increasing their metabolic stability compared to the simpler propan-2-ol backbone of the target compound .

Research Findings and Implications

- Structure-Activity Relationships (SAR): Data mining studies highlight that substructures like 4-chlorophenoxy are associated with bioactivity (e.g., enzyme inhibition or receptor binding) .

Synthetic Utility : The mercapto group’s nucleophilicity makes the compound a candidate for synthesizing sulfur-containing derivatives, such as thioethers or metal complexes, which are prevalent in drug design .

生物活性

(S)-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol is a chiral compound that has garnered attention in various fields of scientific research, particularly due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenoxy group and a mercaptopropanol moiety , which contribute to its distinctive properties. The presence of the thiol group allows for interactions with biological macromolecules, potentially leading to significant biological effects.

This compound acts primarily through covalent interactions with specific molecular targets. The thiol group can form disulfide bonds with target proteins, altering their function. Additionally, the chlorophenoxy moiety enhances binding affinity to various receptors and enzymes, making it a candidate for enzyme inhibition or modulation.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptor sites can lead to either activation or inhibition of signaling pathways.

Biological Activity and Applications

Research indicates that this compound has several potential applications:

- Antioxidant Activity : Its ability to scavenge free radicals has been investigated, suggesting a role in protecting cells from oxidative stress.

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for development into antimicrobial agents.

- Pharmacological Research : It is being explored for potential therapeutic applications in treating diseases linked to oxidative stress and inflammation.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound showed significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) reported that this compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both pathogens, suggesting its potential as a therapeutic agent in combating bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorophenoxy + Thiol Group | Antioxidant, Antimicrobial |

| 4-Chlorophenoxyacetic acid | Chlorophenoxy Group | Herbicidal Activity |

| 2-(4-Chlorophenoxy)ethanol | Chlorophenoxy + Ethanol | Moderate Antimicrobial Activity |

Q & A

Basic: What synthetic strategies are recommended to achieve high enantiomeric purity in (S)-1-(4-Chlorophenoxy)-3-mercaptopropan-2-ol?

Methodological Answer:

To synthesize the (S)-enantiomer with high purity:

- Chiral Catalysis : Use asymmetric catalysis with chiral ligands (e.g., Sharpless epoxidation or Corey-Bakshi-Shibata reduction) to induce stereoselectivity during the formation of the propan-2-ol backbone .

- Enzymatic Resolution : Employ lipases or esterases to resolve racemic mixtures. For example, enzymatic hydrolysis of a thioester intermediate can selectively yield the (S)-configuration .

- Protection of Thiol Group : Use tert-butyl disulfide or trityl groups to prevent oxidation during synthesis, followed by deprotection under mild conditions (e.g., TFA/water) .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

A combination of analytical techniques is critical:

- NMR Spectroscopy : Analyze H and C NMR to confirm the presence of the 4-chlorophenoxy group (δ 6.8–7.3 ppm for aromatic protons) and the thiol group (δ 1.5–2.5 ppm, broad singlet) .

- HPLC with Chiral Columns : Use chiral stationary phases (e.g., cellulose-based) to quantify enantiomeric excess (≥98% for high-purity samples) .

- Mass Spectrometry (MS) : Confirm molecular weight (CHClOS; theoretical m/z 242.0) and detect impurities via high-resolution MS .

Advanced: How should researchers address contradictory results in biological activity studies involving this compound?

Methodological Answer:

Contradictions may arise due to:

- Purity Variability : Impurities like oxidized disulfide byproducts (e.g., from thiol degradation) can skew bioactivity data. Use HPLC to verify purity and quantify degradation products .

- Stereochemical Sensitivity : Ensure enantiomeric purity, as even 2% of the (R)-isomer can alter receptor binding. Validate with circular dichroism (CD) spectroscopy .

- Experimental Replication : Conduct dose-response curves across multiple cell lines or in vivo models. Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess reproducibility .

Advanced: What experimental protocols mitigate the instability of the thiol group in aqueous or oxidative environments?

Methodological Answer:

The thiol group is prone to oxidation, requiring:

- Storage Conditions : Store at –20°C under inert gas (argon or nitrogen) to prevent disulfide formation .

- Buffering Agents : Use chelating agents (e.g., EDTA) in aqueous solutions to sequester metal ions that catalyze oxidation .

- Real-Time Monitoring : Employ UV-Vis spectroscopy (λ = 260–280 nm) or LC-MS to track thiol degradation kinetics during experiments .

Basic: How can reaction conditions be optimized for gram-scale synthesis of this compound?

Methodological Answer:

Key considerations include:

- Solvent Selection : Use ethanol or THF for solubility and compatibility with reducing agents (e.g., NaBH) .

- Catalytic Efficiency : Replace stoichiometric reagents (e.g., LiAlH) with catalytic hydrogenation (Pd/C or Raney Ni) to improve atom economy .

- Workflow Automation : Implement continuous-flow reactors to control exothermic reactions and enhance reproducibility .

Advanced: What mechanistic approaches elucidate interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., glutathione S-transferases) and predict binding affinities .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target binding .

- Kinetic Studies : Perform stopped-flow assays to measure reaction rates with thiol-reactive probes (e.g., DTNB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。